5-Isocyanato-N,N-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-N,N-dimethylpentan-1-amine is a chemical compound with the molecular formula C8H16N2O. It is an isocyanate derivative, which means it contains the functional group -N=C=O. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of N,N-dimethylpentan-1-amine with phosgene or other carbonyl chloride derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification and stabilization of the final product to ensure its quality and safety for further applications .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-N,N-dimethylpentan-1-amine undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Isocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpentan-1-amine: A related compound without the isocyanate group.
Isocyanatoalkanes: Compounds with similar isocyanate groups but different alkyl chains.
Uniqueness
5-Isocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the N,N-dimethylpentan-1-amine backbone. This combination allows for versatile applications in various fields, including polymer synthesis, bioconjugation, and industrial production .
Properties
CAS No. |
72887-88-8 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-isocyanato-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8-11/h3-7H2,1-2H3 |
InChI Key |
OVUWWUDITYABBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.